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Compound of Interest

Compound Name: Lanicemine

Cat. No.: B1674462

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, also known as AZD6765, is a low-
trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its
potential as a rapid-acting antidepressant. Its unique pharmacological profile, characterized by
a faster dissociation rate from the NMDA receptor channel compared to ketamine, has been
linked to a reduced incidence of psychotomimetic side effects. This technical guide provides a
comprehensive overview of the chemical structure and a detailed examination of a plausible
enantioselective synthetic route for Lanicemine, compiled from publicly available scientific
literature and patents. Additionally, this guide outlines the key signaling pathways believed to
be modulated by Lanicemine’'s mechanism of action.

Chemical Structure and Identification

Lanicemine is a chiral molecule with the (S)-configuration at the stereocenter. The chemical
structure consists of a phenethylamine backbone with a pyridin-2-ylmethyl substituent at the 2-
position of the ethylamine chain.

Table 1: Chemical Identification of Lanicemine
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Identifier Value

IUPAC Name (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine
Synonyms AZD6765, AR-R 15896AR

CAS Number 153322-05-5

Molecular Formula Ci3H1aN2

Molecular Weight 198.26 g/mol

Canonical SMILES N--INVALID-LINK--CC2=NC=CC=C2
InChl Key FWUQWDCOOWEXRY-ZDUSSCGKSA-N

Enantioselective Synthesis of Lanicemine

The synthesis of Lanicemine requires a stereocontrolled approach to establish the desired (S)-
enantiomer. Based on established methodologies for the asymmetric synthesis of chiral
amines, a plausible and efficient route involves the diastereoselective addition of a Grignard
reagent to a chiral sulfinamide derived from pyridine-2-carboxaldehyde. This method provides
high stereoselectivity and good overall yields.

Synthesis of the Chiral Auxiliary

The synthesis commences with the preparation of a chiral sulfinamide, which serves as a chiral
auxiliary to direct the stereochemical outcome of the key carbon-carbon bond-forming step.

Experimental Protocol: Synthesis of (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-
sulfinamide

o Materials: Pyridine-2-carboxaldehyde, (R)-2-methylpropane-2-sulfinamide (Ellman's
auxiliary), titanium (1V) ethoxide, anhydrous tetrahydrofuran (THF).

e Procedure:

o To a solution of pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF, add (R)-2-
methylpropane-2-sulfinamide (1.05 equivalents).
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o Add titanium (IV) ethoxide (2.0 equivalents) dropwise to the mixture at room temperature.

o Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by
thin-layer chromatography (TLC).

o Upon completion, quench the reaction by the addition of brine.

o Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium
sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired (R)-
N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide.

Diastereoselective Grignhard Addition

The key stereocenter is introduced via the diastereoselective addition of a phenyl Grignard
reagent to the chiral sulfinamide. The bulky tert-butylsulfinyl group effectively shields one face
of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face.

Experimental Protocol: Synthesis of (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-
2-sulfinamide

o Materials: (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide, phenylmagnesium
bromide (Grignard reagent), anhydrous diethyl ether or THF.

e Procedure:

o

Dissolve the (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide (1.0 equivalent)
in anhydrous diethyl ether or THF and cool the solution to -78 °C in a dry ice/acetone bath.

o Slowly add a solution of phenylmagnesium bromide (1.2 equivalents) to the cooled
solution.

o Stir the reaction mixture at -78 °C for 3-4 hours.

o Quench the reaction at low temperature by the slow addition of saturated aqueous
ammonium chloride solution.
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o Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

o The resulting diastereomeric mixture can be purified by column chromatography to isolate
the major (S,R)-diastereomer.

Deprotection of the Chiral Auxiliary

The final step involves the removal of the chiral sulfinyl group to yield the target compound,
Lanicemine, as its hydrochloride salt.

Experimental Protocol: Synthesis of (S)-1-phenyl-2-(pyridin-2-yl)ethanamine (Lanicemine)

o Materials: (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide,
hydrochloric acid (in a suitable solvent like dioxane or methanol).

e Procedure:

o Dissolve the purified (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-
sulfinamide (1.0 equivalent) in methanol.

o Add a solution of hydrochloric acid (e.g., 4M in dioxane, 2-3 equivalents) to the solution at
room temperature.

o Stir the mixture for 1-2 hours.

o Concentrate the reaction mixture under reduced pressure to obtain the crude
hydrochloride salt of Lanicemine.

o The product can be further purified by recrystallization from a suitable solvent system
(e.g., methanol/diethyl ether) to yield pure (S)-1-phenyl-2-(pyridin-2-yl)ethanamine
hydrochloride.

Table 2: Summary of a Plausible Lanicemine Synthesis Route
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Typical
Step Reaction Key Reagents Diastereomeri Typical Yield
c Ratio
Pyridine-2-
) carboxaldehyde,
Formation of
. (R)-2-
1 Chiral N/A >90%
) ) methylpropane-
Sulfinamide
2-sulfinamide,
Ti(OEt)4
Diastereoselectiv )
) Phenylmagnesiu
2 e Grignard ) >95:5 70-85%
m bromide
Addition
3 Deprotection Hydrochloric acid  N/A >95%

Signaling Pathways and Mechanism of Action

Lanicemine, as an NMDA receptor antagonist, is believed to exert its rapid antidepressant
effects through the modulation of several downstream signaling pathways, primarily by
increasing glutamate transmission. This leads to the activation of the a-amino-3-hydroxy-5-
methyl-4-isoxazolepropionic acid (AMPA) receptor and subsequent downstream signaling
cascades.[1]

MTOR Signaling Pathway

The blockade of NMDA receptors by Lanicemine is thought to lead to a surge in extracellular
glutamate, which in turn activates AMPA receptors. This activation can trigger the mammalian
target of rapamycin (MTOR) signaling pathway.[2][3] The mTOR pathway is a crucial regulator
of protein synthesis, and its activation is associated with increased synaptogenesis and
synaptic plasticity, which are believed to underlie the rapid antidepressant effects.[4]

mTORC1 Activation
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Caption: Lanicemine's blockade of NMDA receptors leads to mTORC1 activation.

ERK/CREB Signaling Pathway

Another important downstream cascade implicated in the action of NMDA receptor antagonists

is the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein

(CREB) pathway. Activation of this pathway is also linked to the expression of genes involved in
neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[5]

Click to download full resolution via product page

Caption: Lanicemine may indirectly activate the ERK/CREB pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a plausible
enantioselective synthesis of Lanicemine. The presented synthetic route, utilizing a chiral
sulfinamide auxiliary, offers a practical and efficient method for obtaining the desired (S)-
enantiomer with high stereochemical control. Furthermore, the elucidation of the key signaling
pathways, including the mTOR and ERK/CREB cascades, provides a molecular framework for
understanding the rapid antidepressant effects of Lanicemine. This information is intended to
be a valuable resource for researchers and professionals in the fields of medicinal chemistry,
pharmacology, and drug development who are interested in the further investigation and
potential therapeutic applications of this and related NMDA receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1674462?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6299069/
https://www.benchchem.com/product/b1674462?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice
[frontiersin.org]

2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant
efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nim.nih.gov]

3. [PDF] Lanicemine: a low-trapping NMDA channel blocker produces sustained
antidepressant efficacy with minimal psychotomimetic adverse effects | Semantic Scholar
[semanticscholar.org]

4. Antidepressant Actions of Ketamine Mediated by the Mechanistic Target of Rapamycin,
Nitric Oxide, and Rheb - PMC [pmc.ncbi.nim.nih.gov]

5. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: Chemical Structure and
Synthesis of Lanicemine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674462#chemical-structure-and-synthesis-of-
lanicemine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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